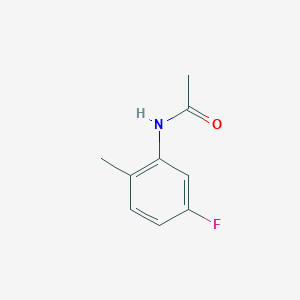

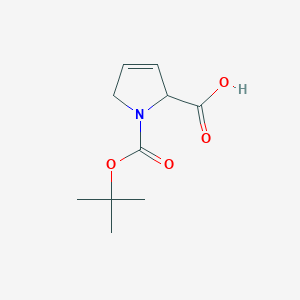

![molecular formula C18H11BrO3 B1273519 1H-茚-1,3(2H)-二酮,2-[3-(4-溴苯基)-1-氧代-2-丙烯基]- CAS No. 20926-82-3](/img/structure/B1273519.png)

1H-茚-1,3(2H)-二酮,2-[3-(4-溴苯基)-1-氧代-2-丙烯基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

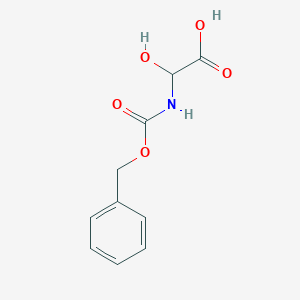

Indenes are a class of organic compounds that are structurally related to the parent molecule indene . They are typically synthesized by the reaction of certain phenylboronic acids with alkynes in the presence of a Rh(I) catalyst .

Synthesis Analysis

The synthesis of indene derivatives often involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . The regioselectivity of this reaction depends on the steric nature of the substituent on the alkynes .

Molecular Structure Analysis

The molecular structure of indene derivatives can be complex and varies depending on the specific substituents present on the molecule .

Chemical Reactions Analysis

Indene derivatives can undergo a variety of chemical reactions. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Physical And Chemical Properties Analysis

The physical and chemical properties of indene derivatives can vary widely depending on their specific structure. For example, indane, a related compound, is a colorless liquid hydrocarbon .

科学研究应用

Neuroprotective Agent Against Alzheimer’s Disease

The compound has been identified as a potential neuroprotective agent against Alzheimer’s Disease (AD). It acts as a monoamine oxidase (MAO-B) inhibitor, which is significant in the context of AD due to the role of MAO-B in the oxidative deamination of monoamines . The inhibition of this enzyme can reduce oxidative stress and neuronal degeneration, which are key factors in the progression of AD. Additionally, the compound has shown acetylcholinesterase inhibition, which is beneficial in improving cognitive functions in AD patients .

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have demonstrated antiviral properties. Specifically, they have been effective against influenza A and Coxsackie B4 virus. The compound’s structural features, such as the indole nucleus and the bromophenyl group, contribute to its binding affinity to viral proteins, thereby inhibiting viral replication .

Anticancer Properties

The structural analogs of this compound, which share the indole core and α, β-unsaturated carbonyl group, have been explored for their anticancer activities. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. The bromophenyl moiety, in particular, can enhance the cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways can be attributed to its interaction with key enzymes and receptors involved in the inflammatory response. This makes it a candidate for the development of new anti-inflammatory drugs .

Antioxidant Capacity

The compound’s structure suggests that it may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. The presence of the indole nucleus and the unsaturated carbonyl group can contribute to the neutralization of free radicals .

Antimicrobial and Antitubercular Activity

Indole derivatives have shown promising results in antimicrobial and antitubercular activity. The compound’s ability to inhibit the growth of bacteria and Mycobacterium tuberculosis can be linked to its structural features, which interfere with the microbial cell wall synthesis or protein function .

Antidiabetic Potential

The compound’s potential as an antidiabetic agent stems from its ability to modulate enzymes and receptors involved in glucose metabolism. Its structural similarity to other indole derivatives that have shown antidiabetic activity suggests that it could be a lead compound for further research in this area .

Chemical Synthesis and Drug Design

The compound serves as a precursor for the synthesis of various drug molecules. Its chemical structure allows for modifications that can lead to the development of new therapeutic agents with improved pharmacological profiles. The bromophenyl group, in particular, is a versatile moiety that can be exploited in drug design .

作用机制

未来方向

属性

IUPAC Name |

2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVQJOTUCCJDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393739 |

Source

|

| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

CAS RN |

20926-82-3 |

Source

|

| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

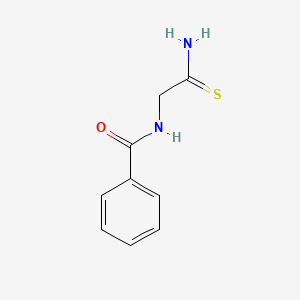

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)